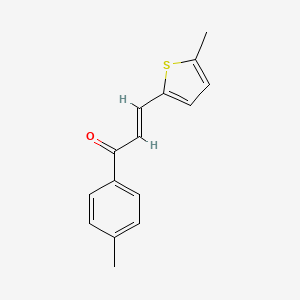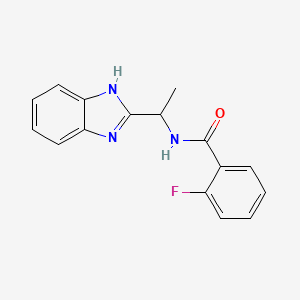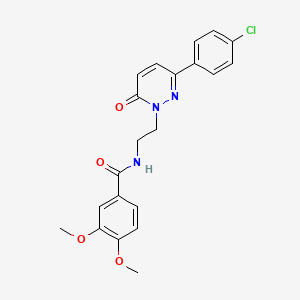
(2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is an organic compound characterized by the presence of both a phenyl and a thiophene ring, each substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 5-methyl-2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the enone.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the phenyl and thiophene rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the enone group can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine: There is ongoing research into the use of this compound and its derivatives in the treatment of various diseases, including cancer and inflammatory conditions, due to their potential bioactivity.
Industry: In materials science, the compound is explored for its use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which (2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The enone group can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
(2E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one: Lacks the thiophene ring, which may alter its electronic properties and reactivity.
(2E)-1-(4-methylphenyl)-3-(2-thienyl)prop-2-en-1-one: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness: The presence of both a methyl-substituted phenyl ring and a methyl-substituted thiophene ring in (2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one provides a unique combination of electronic and steric properties, making it distinct from other similar compounds
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-11-3-6-13(7-4-11)15(16)10-9-14-8-5-12(2)17-14/h3-10H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYWLOWMSMPRAU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2974888.png)
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazine](/img/structure/B2974893.png)

![N-(4-Fluorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2974895.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2974898.png)
![(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2974899.png)
![1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2974904.png)
![N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B2974905.png)
![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide](/img/structure/B2974906.png)


![5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2974909.png)
![3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2974910.png)
